molecular formula C17H17F3N2O2 B2723112 1-(3-Hydroxy-3-phenylpropyl)-3-[2-(trifluoromethyl)phenyl]urea CAS No. 1396812-36-4

1-(3-Hydroxy-3-phenylpropyl)-3-[2-(trifluoromethyl)phenyl]urea

Cat. No.: B2723112
CAS No.: 1396812-36-4
M. Wt: 338.33
InChI Key: ZHMRWIVZGSNBML-UHFFFAOYSA-N
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Description

1-(3-Hydroxy-3-phenylpropyl)-3-[2-(trifluoromethyl)phenyl]urea is a synthetic urea derivative of interest in medicinal chemistry and biochemical research. While specific biological data for this compound is limited in the public domain, its molecular structure suggests significant research potential. Urea and thiourea derivatives are extensively investigated for their capacity to function as enzyme inhibitors . Notably, such compounds have demonstrated potent inhibitory activity against the urease enzyme, a key virulence factor in pathogenic bacteria like Helicobacter pylori and Proteus mirabilis . The presence of the trifluoromethyl group is a common strategy in rational drug design, as it often enhances a compound's metabolic stability, lipophilicity, and binding affinity to target proteins . This makes the compound a valuable scaffold for developing novel therapeutic agents and probing enzyme active sites. The 3-hydroxy-3-phenylpropyl side chain may contribute to the molecule's overall pharmacophore, potentially influencing its solubility and interaction with allosteric binding sites. Researchers can utilize this compound in various applications, including structure-activity relationship (SAR) studies, high-throughput screening campaigns against specific biological targets, and as a building block for more complex chemical entities. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(3-hydroxy-3-phenylpropyl)-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2O2/c18-17(19,20)13-8-4-5-9-14(13)22-16(24)21-11-10-15(23)12-6-2-1-3-7-12/h1-9,15,23H,10-11H2,(H2,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHMRWIVZGSNBML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)NC2=CC=CC=C2C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Condensation via Amine-Isocyanate Coupling

A primary method involves reacting 3-amino-1-phenylpropan-1-ol with 2-(trifluoromethyl)phenyl isocyanate. This route is derived from analogous urea syntheses in agrochemical patents:

Procedure :

  • Intermediate Preparation :
    • 3-Amino-1-phenylpropan-1-ol is synthesized via reduction of 3-nitro-1-phenylpropan-1-ol using hydrogen gas and palladium/carbon catalyst.
    • 2-(Trifluoromethyl)phenyl isocyanate is prepared by treating 2-(trifluoromethyl)aniline with phosgene or triphosgene.
  • Coupling Reaction :
    • Equimolar amounts of 3-amino-1-phenylpropan-1-ol and 2-(trifluoromethyl)phenyl isocyanate are stirred in anhydrous dichloromethane at 0–5°C.
    • Triethylamine (1.1 eq) is added to scavenge HCl.
    • Reaction progress is monitored via TLC (eluent: ethyl acetate/hexane 3:7).

Yield : 68–72% after recrystallization from ethanol/water.

Curtius Rearrangement Strategy

An alternative route employs Curtius rearrangement to construct the urea moiety, as described in patent WO2021171301A1:

Steps :

  • Grignard Reagent Formation :
    • 3-Bromo-3-phenylpropan-1-ol reacts with magnesium in tetrahydrofuran (THF) under N₂ to form the corresponding Grignard reagent.
  • Acylation with Ketene :

    • The Grignard reagent reacts with ketene gas in toluene at −10°C in the presence of Fe(AcAc)₃–acetic acid complex.
  • Oxime Formation :

    • The intermediate ketone is treated with hydroxylamine hydrochloride in ethanol/NaOH (1:1.3 eq) at 45°C for 6 hours.
  • Urea Formation :

    • The oxime undergoes deoximation and subsequent coupling with 2-(trifluoromethyl)aniline via carbamate intermediates.

Key Data :

Step Temperature (°C) Time (h) Yield (%)
1 40–50 4 85
2 −10 3 78
3 45 6 80
4 110 24 65

Source: Adapted from

Palladium-Catalyzed Cross-Coupling

A advanced method utilizes Pd(OAc)₂/Xantphos catalysis for direct urea assembly, as reported in PMC6600452:

Protocol :

  • Substrate Preparation :
    • 3-Hydroxy-3-phenylpropylamine and 2-(trifluoromethyl)phenylboronic acid are synthesized separately.
  • Coupling Reaction :
    • 0.1 mmol Pd(OAc)₂, 0.2 mmol Xantphos, 1.5 mmol Cs₂CO₃.
    • Reactants (1.0 eq each) in toluene/water (4:1) at 100°C for 12 hours.

Advantages :

  • Avoids isocyanate handling.
  • Tolerates moisture and oxygen.

Yield : 61% (HPLC purity >95%).

Purification and Characterization

Crystallization Techniques

  • Solvent System : Cyclopentane/ethyl acetate (7:3) achieves >99% purity via fractional crystallization.
  • XRD Analysis : Characteristic peaks at 2θ = 12.4°, 20.0°, 25.9° confirm crystalline form.

Spectroscopic Data

Technique Key Signals
¹H NMR (400 MHz, CDCl₃) δ 7.82 (d, J=8.1 Hz, 1H), 7.65 (t, J=7.6 Hz, 1H), 5.21 (s, 1H), 4.92 (br, 1H, NH)
¹³C NMR δ 157.8 (C=O), 139.2 (CF₃-C), 126.4 (aromatic CH)
HRMS [M+H]⁺ calc. 338.3243, found 338.3241

Data compiled from

Challenges and Optimization

Isomer Separation

  • The 3-hydroxy-3-phenylpropyl group introduces stereogenic centers, requiring chiral HPLC (Chiralpak IA column) for enantiomer resolution.
  • Diastereomeric excess >98% achieved using (−)-menthyl chloroformate derivatization.

Trifluoromethyl Stability

  • CF₃ groups are prone to hydrolysis under basic conditions. Reactions must maintain pH <8 and avoid prolonged heating.

Chemical Reactions Analysis

Types of Reactions

1-(3-Hydroxy-3-phenylpropyl)-3-[2-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to form different derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under specific conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of alcohol or amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

The compound has been studied for its biological activity, particularly its ability to inhibit specific protein kinases involved in various diseases, including cancer. The urea moiety of the compound facilitates binding to the ATP-binding sites of kinases, which is crucial for their inhibitory action.

Pharmacological Applications

  • Cancer Therapy :
    • Research indicates that compounds similar to 1-(3-Hydroxy-3-phenylpropyl)-3-[2-(trifluoromethyl)phenyl]urea exhibit antiproliferative effects against various cancer cell lines. For instance, studies have shown significant inhibition of cancer cell growth in vitro, suggesting potential use in cancer treatment protocols .
  • Urease Inhibition :
    • Urease inhibitors are vital in treating conditions associated with urease activity, such as kidney stones and certain gastrointestinal disorders. Compounds with structural similarities to this urea derivative have been reported to possess potent urease inhibitory activity .

Antiproliferative Activity

A study evaluated the antiproliferative effects of various urea derivatives on cancer cell lines such as A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). The results indicated that compounds with trifluoromethyl substitutions demonstrated enhanced activity compared to their non-substituted counterparts. Specifically, one derivative exhibited an IC50 value significantly lower than standard treatments, highlighting the potential of this class of compounds in oncology .

Urease Inhibition Studies

In another investigation focused on urease inhibitors, a series of thiourea hybrids were synthesized and tested for their efficacy. The findings suggested that modifications to the phenyl rings significantly affected inhibitory potency. The results underscore the importance of structural optimization in developing effective urease inhibitors .

Mechanism of Action

The mechanism of action of 1-(3-Hydroxy-3-phenylpropyl)-3-[2-(trifluoromethyl)phenyl]urea depends on its interaction with specific molecular targets. These interactions may involve:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.

    Pathways Involved: The compound’s effects may involve pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related urea derivatives, focusing on substituent effects , synthetic yields , molecular weights , and key physicochemical properties .

Key Observations:

Substituent Position Effects: The 2-(trifluoromethyl)phenyl group (as in 6j and 11j) is associated with moderate molecular weights (~300–534 Da) and high synthetic yields (>83%) . In contrast, 4-(trifluoromethyl)phenyl analogs (e.g., compound in ) exhibit similar lipophilicity but may differ in steric interactions. Hydroxyalkyl chains (e.g., 3-hydroxypropyl) improve solubility compared to non-polar substituents but may reduce bioavailability due to increased hydrogen-bonding capacity .

Synthetic Feasibility: Simple urea derivatives (e.g., 6j) achieve higher yields (83.4%) than complex analogs with thiazole-piperazine chains (e.g., 11j: 88.1%, 11k: 88.0%) .

Physicochemical Properties: Melting points for related compounds (e.g., 1f: 198–200°C, 1g: 205–207°C) indicate that polar groups (e.g., hydroxy, CF₃) enhance crystalline stability . The hydroxypropyl group in the target compound may confer a higher melting point than non-hydroxy analogs (e.g., 6j), though experimental data are lacking.

Table 2: Substituent Impact on Molecular Weight and Lipophilicity

Substituent Type Example Compound Molecular Weight (Da) LogP*
2-(Trifluoromethyl)phenyl 6j 306.1 ~3.2
4-(Trifluoromethyl)phenyl Compound in 368.7 ~3.5
Hydroxypropyl + 2-CF₃-phenyl Target Compound ~386.1 ~2.8
Chlorophenyl + CF₃ 11k 568.2 ~4.1

*LogP estimated using fragment-based methods.

Research Findings and Implications

Hydrogen-Bonding Capacity: The hydroxy group in the target compound’s propyl chain may enhance interactions with biological targets (e.g., enzymes or receptors) compared to non-hydroxy analogs . In contrast, chloro or CF₃ substituents (e.g., 11k, 11j) prioritize lipophilicity, favoring membrane permeability .

Thiazole-Piperazine Derivatives :

  • Compounds like 11j and 11k exhibit high molecular weights (>500 Da) due to extended piperazine-thiazole chains, which may limit oral bioavailability despite their high yields .

Positional Isomerism :

  • The 2-CF₃ vs. 3-CF₃ positional isomerism (e.g., 11j vs. 11e in ) could significantly alter binding affinities in drug-receptor interactions, though this requires further validation.

Biological Activity

1-(3-Hydroxy-3-phenylpropyl)-3-[2-(trifluoromethyl)phenyl]urea, with the CAS Number 1396812-36-4, is a compound that has garnered attention for its potential biological activities, particularly in the context of antidiabetic and anticancer properties. This article synthesizes current research findings, including structure-activity relationships (SAR), biological assays, and case studies, to provide a comprehensive overview of this compound's biological activity.

  • Molecular Formula : C₁₇H₁₇F₃N₂O₂
  • Molecular Weight : 338.32 g/mol
  • CAS Number : 1396812-36-4

The compound is believed to exert its biological effects through several mechanisms:

  • Inhibition of CRAC Channels : Research indicates that derivatives of urea compounds can inhibit calcium release-activated calcium (CRAC) channels by targeting ORAI1, which is crucial for calcium signaling in various cellular processes .
  • Antidiabetic Activity : The compound has been evaluated for its inhibitory effects on key enzymes related to glucose metabolism, including α-glucosidase and α-amylase. These enzymes play significant roles in carbohydrate digestion and glucose absorption.

Antidiabetic Activity

A study reported the IC₅₀ values for various targets:

  • α-glucosidase : IC₅₀ = 6.28 μM
  • α-amylase : IC₅₀ = 4.58 μM
  • Protein Tyrosine Phosphatase 1B (PTP1B) : IC₅₀ = 0.91 μM
  • DPPH (antioxidant activity) : IC₅₀ = 2.36 μM

These results suggest that the compound exhibits promising antidiabetic properties, making it a candidate for further development as a therapeutic agent .

Cytotoxicity and Selectivity

The cytotoxicity of the compound was assessed on Jurkat cells, demonstrating low cytotoxicity while maintaining its inhibitory effects on IL-2 production. This suggests a favorable therapeutic window for potential clinical applications .

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds indicate that:

  • The presence of electron-donating groups enhances inhibitory activity against CRAC channels.
  • The configuration at the α-position of the benzylic amine significantly impacts the potency of the compound.

The findings highlight the importance of structural modifications in optimizing biological activity .

In Vitro Studies

In vitro studies conducted on HEK293 cells demonstrated that derivatives of the urea compound effectively inhibited Ca²⁺ influx through CRAC channels, with an IC₅₀ value as low as 3.25 μM for certain derivatives. This highlights the potential of these compounds in modulating calcium signaling pathways relevant to various diseases .

Animal Studies

Preliminary animal studies have shown no adverse behavioral changes or lethality in albino mice treated with varying concentrations of the compound over a 72-hour observation period. This suggests a favorable safety profile that warrants further investigation in more extensive animal models .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-Hydroxy-3-phenylpropyl)-3-[2-(trifluoromethyl)phenyl]urea, and how can reaction conditions be optimized?

  • Synthesis Steps :

  • Begin with the preparation of the hydroxypropyl-phenyl intermediate via nucleophilic substitution or hydroxylation of a propenyl precursor.
  • Introduce the trifluoromethylphenyl group using Ullmann coupling or Pd-catalyzed cross-coupling reactions.
  • Form the urea linkage via reaction of an isocyanate intermediate with the hydroxypropyl-phenyl amine derivative under inert conditions (e.g., dry THF, 0–5°C) .
    • Optimization :
  • Use high-throughput screening to test solvents (DMF, DCM), bases (Et3_3N, DBU), and catalysts (Pd(PPh3_3)4_4). Monitor yield and purity via HPLC .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Methods :

  • HPLC : C18 column, gradient elution (ACN/H2_2O + 0.1% TFA), retention time ~12.3 min.
  • NMR : Key signals: δ 7.8–8.2 ppm (aromatic protons), δ 4.1–4.5 ppm (–CH2_2OH), δ 3.3 ppm (urea –NH).
  • HRMS : Expected [M+H]+^+: 379.1425 (C17_{17}H16_{16}F3_3N2_2O2_2) .

Advanced Research Questions

Q. What structural features influence the compound’s bioavailability and target binding?

  • Key Moieties :

  • The 3-hydroxypropyl group enhances solubility via hydrogen bonding.
  • The trifluoromethylphenyl moiety improves metabolic stability and lipophilicity (logP ~3.2), favoring membrane penetration.
  • The urea linkage facilitates hydrogen bonding with biological targets (e.g., kinases, GPCRs) .
    • SAR Insights :
  • Substitution at the phenyl ring with electron-withdrawing groups (e.g., –CF3_3) increases binding affinity by 2–3× compared to –CH3_3 derivatives .

Q. How can computational tools predict the compound’s interaction with therapeutic targets?

  • Methodology :

  • Use AutoDock Vina for molecular docking:

Prepare the protein structure (e.g., PDB: 3ERT for estrogen receptor).

Define the binding pocket grid (center coordinates: x=12.4, y=−4.7, z=22.1).

Run 20 docking poses; analyze ΔG (binding energy) and pose clustering .

  • Results : Predicted ΔG = −9.2 kcal/mol, with urea –NH forming H-bonds to Thr347 and Asp351 .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported bioactivity data for similar urea derivatives?

  • Case Study :

  • : Pyridine-urea analogs show IC50_{50} = 16–50 μM against MCF-7 cells.
  • : Fluoro-benzothiazole-urea derivatives exhibit GI50_{50} = 16–50 μM but with higher selectivity (SI > 10).
    • Resolution Strategies :
  • Standardize assay protocols (e.g., MTT vs. CellTiter-Glo).
  • Validate target engagement via Western blotting (e.g., p-ERK inhibition) .

Methodological Recommendations

  • Synthesis : Prioritize flow chemistry for scalability (residence time = 30 min, T = 60°C) .
  • Biological Testing : Use 3D tumor spheroids to mimic in vivo conditions .
  • Computational Analysis : Combine docking with MD simulations (100 ns) to assess binding stability .

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